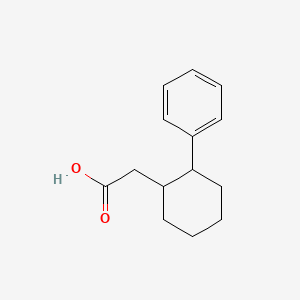

(2-Phenylcyclohexyl)acetic acid

Description

Research Significance as a Chiral Building Block

The significance of (2-Phenylcyclohexyl)acetic acid in research is primarily centered on its potential as a chiral building block. Chiral building blocks are enantiomerically enriched compounds that serve as starting materials in the synthesis of complex, stereochemically defined target molecules, particularly in the pharmaceutical industry. enamine.net The presence of two stereogenic centers in this compound means that it can exist in four stereoisomeric forms. Access to these individual, optically pure isomers would allow for their incorporation into larger molecules, thereby controlling the stereochemical outcome of a synthetic sequence. wikipedia.orgyork.ac.uk

The development of new drugs increasingly requires the use of chiral building blocks to optimize interactions with biological targets, which are themselves chiral. enamine.netresearchgate.netnih.gov Chiral carboxylic acids, in particular, are a vital class of building blocks, and their preparation is a key focus in organic synthesis. While specific applications of this compound as a chiral building block are not extensively documented in mainstream literature, its structural motif is found in various biologically active compounds, suggesting its potential as a valuable synthetic intermediate. The synthesis of novel derivatives from this acid could lead to the discovery of new therapeutic agents. mdpi.comdoaj.org

A plausible synthetic route to prepare this compound involves the homologation of a corresponding 2-phenylcyclohexanecarboxylic acid. The Arndt-Eistert reaction is a classic and effective method for such one-carbon homologation of carboxylic acids. organic-chemistry.orgwikipedia.orgucla.edu This reaction sequence involves the conversion of a carboxylic acid to its acid chloride, which then reacts with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement of the diazoketone in the presence of a nucleophile, such as water, yields the homologous carboxylic acid. organic-chemistry.orgyoutube.com This method is known to proceed with the retention of the stereochemistry at the chiral center. wikipedia.org

Stereochemical Diversity and Isomeric Forms of this compound

The molecular structure of this compound contains two chiral centers, at the C1 and C2 positions of the cyclohexane (B81311) ring. This gives rise to four possible stereoisomers, which exist as two pairs of enantiomers. These are the cis and trans diastereomers.

Cis Isomers: In the cis diastereomers, the phenyl group and the acetic acid group are on the same side of the cyclohexane ring. This can exist as a pair of enantiomers: (1R,2S)- and (1S,2R)-(2-Phenylcyclohexyl)acetic acid.

Trans Isomers: In the trans diastereomers, the phenyl group and the acetic acid group are on opposite sides of the cyclohexane ring. This also exists as a pair of enantiomers: (1R,2R)- and (1S,2S)-(2-Phenylcyclohexyl)acetic acid.

The different spatial arrangements of the phenyl and acetic acid groups in the cis and trans isomers lead to distinct physical and chemical properties. The conformational flexibility of the cyclohexane ring further adds to the stereochemical complexity. The most stable conformation for a substituted cyclohexane is typically a chair form, with bulky substituents occupying the equatorial positions to minimize steric hindrance.

The separation of these stereoisomers is a critical step to harness their potential as individual chiral building blocks. Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, can be achieved through various techniques. For carboxylic acids, diastereomeric salt formation with a chiral amine is a common method. The resulting diastereomeric salts have different solubilities, allowing for their separation by crystallization.

The precursor alcohol, trans-2-phenyl-1-cyclohexanol, has been successfully resolved into its enantiomers. wikipedia.org One established method involves enzymatic resolution using Pseudomonas fluorescens lipase (B570770), which selectively hydrolyzes the chloroacetate (B1199739) ester of one enantiomer. wikipedia.orgorgsyn.org This provides access to both enantiomerically pure (+)- and (-)-trans-2-phenylcyclohexanol, which could then, in principle, be converted to the corresponding enantiomers of trans-(2-Phenylcyclohexyl)acetic acid.

| Isomeric Form | Relative Stereochemistry | Enantiomeric Pair |

|---|---|---|

| cis | Phenyl and acetic acid groups on the same side of the cyclohexane ring | (1R,2S) and (1S,2R) |

| trans | Phenyl and acetic acid groups on opposite sides of the cyclohexane ring | (1R,2R) and (1S,2S) |

Historical Context and Evolution of Research on Phenylcyclohexyl Systems

The study of phenylcyclohexyl systems has a rich history, with early research driven by the discovery of compounds with significant biological activity. One of the most well-known examples is phencyclidine (PCP), or 1-(1-phenylcyclohexyl)piperidine, which was first synthesized in the 1950s and initially investigated as an anesthetic. ijrrr.com The profound psychological effects of PCP later led to its classification as a controlled substance, but its study provided crucial insights into the glutamate (B1630785) system of the brain and spurred research into new therapeutic avenues for neurological and psychiatric disorders.

The development of chiral auxiliaries in the 1970s and 1980s marked a significant milestone in asymmetric synthesis. wikipedia.orgyoutube.com Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct a chemical reaction to produce a specific stereoisomer. york.ac.ukwikipedia.org The phenylcyclohexyl moiety has played a role in this area of research. For instance, trans-2-phenyl-1-cyclohexanol, introduced by J. K. Whitesell in 1985, has been utilized as a powerful and readily available chiral auxiliary. wikipedia.orgwikipedia.org This demonstrates the value of the phenylcyclohexyl scaffold in controlling stereochemistry in organic synthesis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylcyclohexyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c15-14(16)10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDABVCXHIRWXLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CC(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70918921 | |

| Record name | (2-Phenylcyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70918921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52092-27-0, 92863-52-0, 65226-97-3 | |

| Record name | NSC408902 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC174618 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC153656 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Phenylcyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70918921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Asymmetric Synthesis Strategies for (2-Phenylcyclohexyl)acetic Acid and its Derivatives

Asymmetric synthesis is crucial for producing specific stereoisomers of chiral molecules. For this compound, this involves establishing the desired configuration at the two stereocenters on the cyclohexane (B81311) ring.

Chiral Auxiliary-Mediated Approaches

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide the formation of a specific stereoisomer. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For the synthesis of derivatives related to this compound, trans-2-phenylcyclohexanol has emerged as a powerful and readily available chiral auxiliary. wikipedia.orgwikipedia.org

Application of 2-Phenylcyclohexyl Esters in Stereoselective Reactions

Esters derived from chiral alcohols, such as trans-2-phenylcyclohexanol, can be used to control the stereochemical outcome of various reactions. The chiral environment provided by the auxiliary directs the approach of reagents to the reactive center of the ester, favoring the formation of one diastereomer over another.

One notable application is in stereoselective ene reactions. For instance, the glyoxylate ester of trans-2-phenylcyclohexanol has been utilized in ene reactions with prochiral alkenes. In a total synthesis of complex natural products, a glyoxylate attached to trans-2-phenylcyclohexanol reacted with 2,4-dimethyl-pent-2-ene in the presence of tin(IV) chloride. wikipedia.org This reaction yielded the desired anti adduct as the major product with a diastereomeric ratio of 10:1 over the syn isomer, demonstrating the high degree of stereocontrol exerted by the chiral auxiliary. wikipedia.org

| Reaction | Chiral Auxiliary | Reactant | Catalyst | Major Product | Diastereomeric Ratio (anti:syn) |

| Ene Reaction | trans-2-Phenylcyclohexanol | Glyoxylate ester, 2,4-dimethyl-pent-2-ene | Tin(IV) chloride | anti adduct | 10:1 |

Diastereoselective Enolate Chemistry

Chiral auxiliaries are widely employed to direct the stereoselective alkylation of enolates. In this methodology, a carboxylic acid is converted into an amide or ester with a chiral auxiliary. The α-proton of this derivative can be removed by a base to form a chiral enolate. The auxiliary's steric and electronic properties then block one face of the enolate, forcing an incoming electrophile (such as an alkyl halide) to approach from the less hindered face. This process results in the formation of a new stereocenter with a predictable configuration.

While specific examples detailing the enolate chemistry of this compound itself are not prevalent, the principle is well-established with auxiliaries like trans-2-phenylcyclohexanol. By attaching this auxiliary to a carboxylic acid, the resulting enolate's geometry is controlled, leading to highly diastereoselective alkylation reactions. After the alkylation step, the auxiliary can be cleaved to yield the enantiomerically enriched carboxylic acid.

Biocatalytic Resolution Techniques for Chiral Precursors

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful method for obtaining enantiomerically pure compounds. Kinetic resolution is a key biocatalytic technique where an enzyme selectively reacts with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. wikipedia.org This allows for the separation of the two enantiomers. This approach is particularly effective for the precursors of this compound, such as trans-2-phenylcyclohexanol.

Enzymatic Hydrolysis of Esters

The enantioselective synthesis of chiral alcohols can be accomplished through the enzymatic hydrolysis of their corresponding racemic esters. wikipedia.orgchimia.ch Lipases are a common class of enzymes used for this purpose due to their ability to differentiate between enantiomers of an ester substrate. wikipedia.org

In the case of trans-2-phenylcyclohexanol, a key precursor, its racemic acetate (B1210297) or chloroacetate (B1199739) ester can be resolved using lipases. For example, Pseudomonas fluorescens lipase (B570770) selectively hydrolyzes the ester bond of the (−)-enantiomer of racemic trans-2-phenylcyclohexyl chloroacetate. wikipedia.org This leaves the (+)-ester unreacted. wikipedia.org Similarly, the crude mixture of esterase enzymes found in pig liver acetone powder (PLAP) is highly effective at selectively hydrolyzing one enantiomer of racemic trans-2-phenylcyclohexyl acetate. chimia.ch The resulting mixture of the unreacted ester and the hydrolyzed alcohol can then be separated.

| Enzyme | Racemic Substrate | Selective Reaction | Products |

| Pseudomonas fluorescens lipase | trans-2-Phenylcyclohexyl chloroacetate | Hydrolysis of the (–)-enantiomer | (–)-trans-2-Phenylcyclohexanol and (+)-trans-2-Phenylcyclohexyl chloroacetate |

| Pig Liver Acetone Powder (PLAP) / Pig Liver Esterase (PLE) | trans-2-Phenylcyclohexyl acetate | Hydrolysis of one enantiomer | (+)-trans-2-Phenylcyclohexanol and the unreacted (–)-acetate |

Kinetic Resolution of Chiral Alcohols

Kinetic resolution can also be performed directly on a racemic alcohol through enzyme-catalyzed acylation. orgsyn.org In this process, an acyl donor is used to selectively acylate one enantiomer of the alcohol, while the other enantiomer remains unchanged. This creates a mixture of an acylated product and the unreacted alcohol, which are chemically distinct and can be separated.

Lipase-catalyzed kinetic resolution via chloroacetate esters is a well-documented procedure for resolving racemic trans-2-phenylcyclohexanol. orgsyn.org The enzyme selectively catalyzes the acylation of one enantiomer, leading to an enantioenriched sample of the less reactive alcohol enantiomer. wikipedia.orgorgsyn.org This method has been successfully used to prepare both the (–)-(1R,2S) and (+)-(1S,2R) enantiomers of trans-2-phenylcyclohexanol, which are valuable chiral auxiliaries in their own right. orgsyn.org

Development of Novel Synthetic Pathways

The creation of complex molecules like this compound often requires innovative synthetic strategies that offer efficiency, and control over the chemical structure.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, represent a highly efficient approach in organic synthesis. researchgate.net While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct its core structure. For instance, reactions like the Hantzsch dihydropyridine synthesis or the Doebner reaction demonstrate the power of MCRs in creating complex cyclic and heterocyclic structures from simple acyclic precursors. nih.gov A hypothetical MCR approach to a precursor of this compound could involve the reaction of a phenyl-containing starting material, a component to form the cyclohexyl ring, and a third component that introduces the acetic acid side chain or a precursor to it. The use of glacial acetic acid as a solvent and catalyst in some MCRs highlights its role in facilitating complex transformations. rsc.org

Achieving specific regioselectivity and stereoselectivity is a significant challenge in the functionalization of substituted cyclohexyl rings. The relative positions (cis/trans) of the phenyl and acetic acid groups on the cyclohexane ring are critical and can significantly influence the molecule's properties. Strategies for controlled functionalization often involve catalyst-free [3 + 3] annulation reactions, which can proceed with high regioselectivity and stereospecificity. rsc.org Such methods allow for the practical and enantio-retained preparation of functionalized cyclic systems. The regioselectivity in these reactions can be greatly affected by the nature of the substituents on the reacting partners. rsc.org While direct functionalization of the this compound cyclohexyl ring is complex, synthetic routes that establish the desired stereochemistry during the ring-forming steps are often preferred.

Derivatization and Scaffold Functionalization

The carboxylic acid group of this compound is a versatile handle for a wide range of chemical modifications, allowing for the synthesis of diverse derivatives.

Esterification is a fundamental transformation of carboxylic acids. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common method for preparing esters. masterorganicchemistry.comlibretexts.org This reaction is reversible, and to achieve high yields of the ester, the equilibrium is typically shifted towards the products by using an excess of the alcohol or by removing the water formed during the reaction. libretexts.org

The esterification of this compound with various alcohols can produce a library of ester derivatives. The reaction mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol. masterorganicchemistry.com A series of proton transfer steps and the elimination of water lead to the final ester product. masterorganicchemistry.com

Table 1: Examples of Fischer Esterification Reactions

| Carboxylic Acid | Alcohol | Ester Product |

|---|---|---|

| Acetic Acid | Ethanol | Ethyl Acetate |

| Acetic Acid | Pentanol | Pentyl Acetate |

| Butanoic Acid | Methanol (B129727) | Methyl Butanoate |

| This compound | Methanol | Methyl (2-phenylcyclohexyl)acetate |

This table presents examples of esterification reactions, including the hypothetical esterification of this compound with methanol and ethanol.

The carboxylic acid functionality of molecules like this compound serves as a valuable starting point for the synthesis of various heterocyclic compounds. ijrrr.comresearchgate.net The general strategy involves converting the carboxylic acid into a more reactive intermediate, such as an acid chloride or an ester, which can then undergo cyclization reactions with appropriate binucleophiles. For instance, phenylacetic acid derivatives can be used to synthesize heterocycles like 1,3,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles. ijrrr.com

The synthesis often begins with the conversion of the carboxylic acid to its corresponding hydrazide. This hydrazide can then be reacted with various reagents to form different heterocyclic rings. For example, reaction with isothiocyanates can lead to thiosemicarbazide intermediates, which can be cyclized to form triazoles or thiadiazoles. ijrrr.com Chalcones can be condensed with the hydrazide to form pyrazoline derivatives. nih.gov This approach allows for the incorporation of the phenylcyclohexyl moiety into a diverse range of heterocyclic scaffolds. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Methyl (2-phenylcyclohexyl)acetate |

| Ethyl (2-phenylcyclohexyl)acetate |

| 1,3,4-triazole |

| 1,3,4-thiadiazole |

| 1,3,4-oxadiazole |

| Pyrazoline |

Stereochemistry and Conformational Analysis

Elucidation of Stereoisomers and Enantiomeric Purity

(2-Phenylcyclohexyl)acetic acid possesses two chiral centers, giving rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These stereoisomers exist as two pairs of enantiomers (mirror images) and two pairs of diastereomers (non-mirror image stereoisomers).

The synthesis of substituted cyclohexanes often yields a mixture of cis and trans diastereomers. The control of diastereoselectivity is a crucial aspect of the synthesis of this compound to isolate the desired isomer. For instance, in the synthesis of the related compound trans-2-phenylcyclohexanol, enzymatic resolution and Sharpless asymmetric dihydroxylation have been employed to achieve high diastereoselectivity. wikipedia.org The choice of reducing agent and reaction conditions during the reduction of a precursor ketone or the hydrogenation of a phenylcyclohexene derivative can significantly influence the ratio of cis to trans products. The relative thermodynamic stabilities of the diastereomers, with the bulkier phenyl and acetic acid groups preferentially occupying equatorial positions in the more stable chair conformation, also play a role in determining the final product distribution, especially under equilibrating conditions.

The enantiomeric excess (ee), a measure of the purity of a chiral sample, is a critical parameter. nih.gov Various analytical techniques are employed to determine the ee of chiral compounds like this compound.

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method. mdpi.comwiley-vch.denih.gov The enantiomers of the analyte interact differently with the chiral selector of the CSP, leading to different retention times and allowing for their separation and quantification. nih.gov For carboxylic acids, CSPs based on cyclodextrins or phenylcarbamate derivatives are often utilized. nih.gov

Optical methods, such as circular dichroism (CD) spectroscopy, offer another avenue for determining enantiomeric excess. nih.govrsc.org Chiral molecules absorb left- and right-circularly polarized light differently, resulting in a CD spectrum. The intensity of the CD signal is proportional to the concentration difference between the two enantiomers, allowing for the calculation of ee. rsc.org Raman optical activity (ROA) is another powerful technique for determining enantiomeric excess in solution with high accuracy. mdpi.com

Table 1: Methods for Determining Enantiomeric Excess

| Method | Principle | Application |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. mdpi.comnih.gov | Widely used for the separation and quantification of enantiomers in various matrices. wiley-vch.denih.gov |

| Circular Dichroism (CD) | Differential absorption of left and right-circularly polarized light by chiral molecules. nih.gov | Provides information about the stereochemistry and can be used to determine enantiomeric purity. rsc.org |

| Raman Optical Activity (ROA) | Measures the small difference in the intensity of Raman scattered right and left circularly polarised light. mdpi.com | A sensitive technique for analyzing chiral molecules in solution and determining ee with high accuracy. mdpi.com |

Conformational Landscape of the Phenylcyclohexyl Moiety

The flexible six-membered ring of the cyclohexyl group allows for various conformations, which are further influenced by the substituents.

The cyclohexane (B81311) ring in this compound predominantly adopts a chair conformation to minimize angular and torsional strain. youtube.com In this conformation, the substituents can occupy either axial or equatorial positions. The bulky phenyl and acetic acid groups will preferentially occupy the equatorial positions to minimize steric hindrance, specifically 1,3-diaxial interactions.

For the trans-isomer, the diequatorial conformation is significantly more stable. For the cis-isomer, one substituent must be axial while the other is equatorial. The conformation where the larger phenyl group is equatorial and the smaller acetic acid group is axial would be favored. The orientation of the phenyl ring relative to the cyclohexane ring is also a factor, with the plane of the phenyl ring likely adopting an orientation that minimizes steric clashes with the adjacent ring protons. In some related systems, such as praziquantel (B144689) which contains a cyclohexylcarbonyl segment, both syn and anti conformations relative to the carbonyl group have been observed, indicating the conformational flexibility of such moieties. nih.govresearchgate.net

Table 2: Favored Conformations of this compound Diastereomers

| Diastereomer | Substituent Positions (C1-CH₂COOH, C2-Ph) | Predominant Conformation |

|---|---|---|

| trans | (1,2-diequatorial) | Chair |

| cis | (1-equatorial, 2-axial) or (1-axial, 2-equatorial) | Chair (conformer with equatorial phenyl group is favored) |

The cyclohexane ring is not static but undergoes a dynamic process called ring flipping or chair-chair interconversion. nih.gov During this process, axial bonds become equatorial and vice versa. The energy barrier for this interconversion in unsubstituted cyclohexane is approximately 10-11 kcal/mol. The presence of the phenyl and acetic acid substituents will influence this energy barrier. The stability difference between the two chair conformations of the cis-isomer will determine the equilibrium distribution of the conformers. The transition between conformations is a rapid process at room temperature. nih.gov

Mechanisms of Chiral Recognition in Separation Science

The separation of the enantiomers of this compound relies on the principles of chiral recognition. researchgate.net This process involves the formation of transient diastereomeric complexes between the chiral analyte and a chiral selector, most commonly the stationary phase in chromatography. mdpi.com

The "three-point interaction model" is a widely accepted concept for explaining chiral recognition. researchgate.net For effective discrimination, there must be at least three points of interaction between the chiral selector and one of the enantiomers, with at least one of these interactions being stereochemically dependent. For this compound, these interactions could include:

Hydrogen bonding: The carboxylic acid group can act as a hydrogen bond donor and acceptor.

π-π stacking: The phenyl group can interact with aromatic moieties in the chiral selector.

Inclusion complexation: With selectors like cyclodextrins, the phenylcyclohexyl group can be included within the hydrophobic cavity of the cyclodextrin. nih.govrsc.org The different spatial arrangements of the substituents in the enantiomers lead to differences in the stability of these inclusion complexes. acs.org

Steric hindrance: The bulky substituents of one enantiomer may experience greater steric repulsion with the chiral selector than the other enantiomer.

Modified cyclodextrins are often used as chiral selectors and have shown enhanced chiral recognition capabilities due to the introduction of functional groups that can participate in additional interactions like electrostatic forces. acs.orgresearchgate.net The differential stability of the diastereomeric complexes formed between the enantiomers and the chiral selector results in different affinities, which is the basis for their separation in techniques like chiral HPLC. nih.govrsc.org

Interactions with Chiral Stationary Phases

The enantioselective separation of this compound enantiomers is achieved through various interactions with chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for resolving racemic acidic compounds. psu.edu The primary mechanisms governing these separations include:

Hydrogen Bonding: The carboxylic acid group of this compound can form hydrogen bonds with the polar functional groups, such as carbamate (B1207046) moieties, present on the surface of polysaccharide-based CSPs. psu.edu

π-π Interactions: The phenyl group of the analyte can engage in π-π stacking interactions with the aromatic rings of the chiral selector. psu.edu

Steric Interactions: The three-dimensional structure of the chiral selector creates a specific environment where one enantiomer fits more favorably than the other, leading to differential retention. The bulky cyclohexyl ring plays a significant role in these steric interactions.

Inclusion Complexation: With cyclodextrin-based CSPs, the phenylcyclohexyl portion of the molecule can be included within the hydrophobic cavity of the cyclodextrin, while the polar carboxylic acid group interacts with the hydroxyl groups at the rim of the cyclodextrin. nih.gov

The nature of the mobile phase, including the type of organic modifier and the presence of acidic or basic additives, can significantly influence these interactions and, consequently, the enantioselectivity. researchgate.net For acidic compounds like this compound, the addition of a small amount of a strong acid (e.g., trifluoroacetic acid) to the mobile phase is often necessary to suppress the ionization of the carboxyl group, leading to better peak shapes and improved resolution. researchgate.net

Principles of Chromatographic Resolution

The successful chromatographic resolution of this compound enantiomers depends on the selection of an appropriate chiral stationary phase and the optimization of chromatographic conditions. The resolution (Rs) is a measure of the degree of separation between two peaks and is a function of the retention factors (k) of the enantiomers and their separation factor (α).

For structurally similar compounds, such as β-substituted-2-phenylpropionic acids, detailed studies on their enantioseparation have been conducted. nih.gov Although specific data for this compound is not extensively published, the principles derived from these studies are highly relevant. For instance, the enantioseparation of 2-phenylbutyric acid, a compound with a similar phenylalkylcarboxylic acid structure, has been achieved using a hydroxypropyl-β-cyclodextrin (HP-β-CD) chiral mobile phase additive. nih.gov The following table illustrates the chromatographic parameters obtained for the separation of 2-phenylbutyric acid enantiomers under optimized HPLC conditions.

Table 1: Chromatographic Data for the Enantioseparation of 2-Phenylbutyric Acid

| Parameter | Value |

|---|---|

| Chiral Selector | Hydroxypropyl-β-cyclodextrin (HP-β-CD) |

| Column | Shimpak CLC-ODS |

| Mobile Phase | Methanol (B129727) / 0.5% Triethylamine acetate (B1210297) buffer (pH 3.0) + 25 mmol L⁻¹ HP-β-CD (40:60, v/v) |

| Flow Rate | 1.0 mL min⁻¹ |

| k₁ (first eluting enantiomer) | Data not available |

| k₂ (second eluting enantiomer) | Data not available |

| Separation Factor (α) | Data not available |

| Resolution (Rs) | ≥ 3.0 nih.gov |

This interactive table is based on data for a structurally related compound and serves as an illustrative example of the parameters involved in such separations.

The concentration of the chiral selector, the composition of the mobile phase, and the pH are critical parameters that must be optimized to achieve baseline separation. nih.gov For example, with HP-β-CD, the resolution of phenylpropionic acid derivatives was found to be maximal at a specific concentration of the chiral additive. nih.gov Similarly, the choice of organic modifier (e.g., methanol vs. acetonitrile) can significantly impact retention times and resolution. nih.gov

The general approach to developing a chiral separation method for this compound would involve screening different polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H) under normal-phase conditions with mobile phases typically consisting of a hydrocarbon (like hexane (B92381) or heptane), an alcohol (like isopropanol (B130326) or ethanol), and an acidic modifier. researchgate.net The complementary selectivity often observed between cellulose- and amylose-based phases makes screening both types beneficial. nih.gov

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular skeleton.

Proton (¹H) NMR spectroscopy offers insights into the chemical environment of the hydrogen atoms within a molecule. The spectrum of a related compound, phenylacetic acid, shows signals for the phenyl protons in the range of δ 7.24-7.36 ppm and a singlet for the methylene (B1212753) (CH₂) protons at δ 3.64 ppm. rsc.org For (2-Phenylcyclohexyl)acetic acid, the spectrum is more complex due to the cyclohexyl ring. The protons on the phenyl group are expected to appear in a similar region. The protons of the cyclohexyl ring and the methylene group of the acetic acid moiety would exhibit a series of multiplets at higher field strengths, resulting from complex spin-spin coupling interactions. The acidic proton of the carboxyl group would typically appear as a broad singlet at a downfield chemical shift.

A detailed analysis of the ¹H NMR spectrum, including chemical shifts, signal integrations, and coupling constants (J-values), allows for the precise assignment of each proton to its position in the molecule, confirming the connectivity between the phenyl, cyclohexyl, and acetic acid components.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. In the ¹³C NMR spectrum of phenylacetic acid, the carbonyl carbon of the carboxylic acid appears at approximately δ 177.88 ppm, the methylene carbon at δ 41.01 ppm, and the aromatic carbons between δ 127.33 and 133.18 ppm. rsc.org For this compound, the spectrum would show distinct signals for each of the 14 carbon atoms. The carbonyl carbon of the acetic acid moiety would be found in the characteristic downfield region for carboxylic acids. The carbons of the phenyl group would appear in the aromatic region, while the saturated carbons of the cyclohexyl ring and the methylene group would be observed at higher field strengths. The specific chemical shifts of the cyclohexyl carbons provide information about their substitution and stereochemical environment. For instance, the carbon atom of the cyclohexyl ring attached to the phenyl group (C1) and the carbon attached to the acetic acid group (C2) would have distinct chemical shifts influenced by their respective substituents. A related compound, 2-phenylcyclohexanone, shows a variety of signals for the cyclohexyl carbons, which can be used as a reference for interpreting the spectrum of this compound. chemicalbook.com

Table 1: Representative ¹³C NMR Chemical Shifts for Related Compounds

| Compound | Functional Group | Chemical Shift (δ, ppm) |

| Phenylacetic acid chemicalbook.com | Carbonyl (C=O) | ~178 |

| Methylene (CH₂) | ~41 | |

| Aromatic (C₆H₅) | ~127-133 | |

| 2-Phenylcyclohexanone chemicalbook.com | Carbonyl (C=O) | ~210 |

| Cyclohexyl (CH₂) | ~25-50 | |

| Aromatic (C₆H₅) | ~126-133 |

This table provides approximate chemical shift ranges based on data from similar structures. Actual values for this compound may vary.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. ed.ac.uk This is crucial for confirming the identity of a compound and distinguishing it from isomers. The exact mass of this compound can be calculated from its molecular formula, C₁₄H₁₈O₂, and compared with the experimentally determined mass from HRMS analysis. This comparison serves as a definitive confirmation of the compound's elemental composition.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the quantification of compounds in complex mixtures. nih.gov In this method, the compound of interest is first separated from other components by liquid chromatography and then introduced into the mass spectrometer. The precursor ion, corresponding to the protonated or deprotonated molecule, is selected and fragmented to produce a characteristic pattern of product ions. By monitoring specific precursor-to-product ion transitions, it is possible to quantify the analyte with high specificity and sensitivity. This technique is particularly valuable for the analysis of this compound and its analogs in various matrices, allowing for their detection and quantification even at very low concentrations. The fragmentation pattern observed in the MS/MS spectrum provides additional structural information, as the fragments correspond to specific substructures of the molecule. For example, the loss of water (18 Da) or the carboxyl group (45 Da) are common fragmentation pathways for carboxylic acids. nih.gov

Vibrational Spectroscopy (Infrared, IR)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands corresponding to specific functional groups. For this compound, the IR spectrum would exhibit several key absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, with the broadness arising from hydrogen bonding. libretexts.org A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. libretexts.orgresearchgate.net The spectrum would also show absorptions corresponding to the C-H stretching vibrations of the aromatic and aliphatic parts of the molecule (around 2850-3100 cm⁻¹), and C-C stretching vibrations within the phenyl and cyclohexyl rings. The presence and positions of these characteristic bands in the IR spectrum provide strong evidence for the presence of the carboxylic acid and the phenylcyclohexyl moieties within the molecule.

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 2500-3300 (broad) |

| Carbonyl (C=O) | Stretching | ~1700 (strong) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-2960 |

X-ray Diffraction Analysis for Solid-State Structures

Crystal Structure Determination

As of the latest available data, the crystal structure of this compound has not been reported. Therefore, crucial crystallographic parameters such as the unit cell dimensions, space group, and atomic coordinates remain unknown. The determination of these parameters through single-crystal X-ray diffraction would be necessary to define the precise arrangement of the molecules in the solid state.

Conformational Analysis in the Crystalline State

Without experimental crystal structure data, a definitive conformational analysis of this compound in the crystalline state is not possible. Such an analysis would describe the specific three-dimensional arrangement of the molecule, including the relative orientations of the phenyl and cyclohexyl rings and the conformation of the acetic acid side chain. This information is critical for understanding intermolecular interactions, such as hydrogen bonding, which dictate the packing of the molecules within the crystal lattice. Theoretical modeling could provide insights into potential low-energy conformations, but these would require experimental validation through X-ray diffraction.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For (2-Phenylcyclohexyl)acetic acid, DFT calculations are instrumental in understanding its reactivity and the relative stabilities of its isomers.

The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For example, in a hypothetical reaction, the transition state would be located on the potential energy surface, and its structure and energy would be calculated using DFT methods. Vibrational frequency analysis is then used to confirm the nature of the stationary points, with a single imaginary frequency indicating a true transition state. mdpi.com

Illustrative Example of a DFT-Calculated Reaction Coordinate:

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.4 |

| Transition State 2 | +10.8 |

| Products | -12.7 |

Note: This table is illustrative and does not represent actual calculated data for this compound, but rather a typical energy profile for a two-step reaction.

This compound can exist as cis and trans diastereomers, depending on the relative orientation of the phenyl and acetic acid groups on the cyclohexane (B81311) ring. Each of these diastereomers, in turn, has multiple conformations due to the flexibility of the cyclohexane ring (e.g., chair, boat, twist-boat) and rotation around single bonds.

DFT calculations are particularly useful for determining the relative thermodynamic stabilities of these isomers and conformers. researchgate.net Generally, for substituted cyclohexanes, the conformer with bulky substituents in the equatorial position is thermodynamically more stable than the one with axial substituents due to the avoidance of steric strain from 1,3-diaxial interactions. nih.gov

For this compound, it is expected that the trans isomer, where both the phenyl and acetic acid groups can potentially occupy equatorial positions in the most stable chair conformation, would be thermodynamically favored over the cis isomer, where one group would be forced into a less stable axial position. DFT calculations could provide precise energy differences between these isomers. mdpi.com

Illustrative Example of Isomer Stability from DFT Calculations:

| Isomer | Conformation | Relative Energy (kcal/mol) |

| trans-(2-Phenylcyclohexyl)acetic acid | Di-equatorial chair | 0.0 |

| trans-(2-Phenylcyclohexyl)acetic acid | Di-axial chair | +5.8 |

| cis-(2-Phenylcyclohexyl)acetic acid | Axial-equatorial chair | +2.1 |

Note: This table represents a hypothetical energy landscape based on general principles of conformational analysis of substituted cyclohexanes and is not based on specific calculations for this compound.

Molecular Dynamics Simulations for Conformational Sampling

While DFT is excellent for calculating the energies of specific conformations, Molecular Dynamics (MD) simulations are employed to explore the full conformational landscape of a molecule over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a dynamic picture of the molecule's flexibility.

For this compound, MD simulations can reveal the accessible conformations in different environments (e.g., in a vacuum or in a solvent), the pathways of conformational changes (like ring flips of the cyclohexane moiety), and the populations of different conformers at a given temperature. nih.govnih.gov Such simulations are crucial for understanding how the molecule might behave in a biological system, for example, when approaching a binding site of a protein. Accelerated MD techniques can be used to enhance the sampling of rare conformational events. nih.gov

Quantum Chemical Calculations for Structure and Reactivity

Quantum chemical calculations, including but not limited to DFT, provide fundamental insights into the electronic structure and reactivity of this compound. These methods can be used to calculate a variety of molecular properties that govern its chemical behavior.

Key properties that can be calculated include:

Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Electrostatic Potential: This maps the charge distribution on the molecular surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is vital for predicting non-covalent interactions, such as hydrogen bonding and docking with biological receptors.

Atomic Charges: These calculations partition the total electron density among the atoms in the molecule, providing insight into the polarity of bonds and the reactivity of different sites.

These calculated properties can be correlated with experimental observations and used to rationalize the molecule's behavior in chemical reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analog Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net While no specific QSAR models for this compound are publicly available, the methodology is highly relevant for the design of new analogs with potentially improved properties, such as enhanced anti-inflammatory activity. researchgate.net

A QSAR study involves several steps:

Data Set: A series of structurally related compounds with measured biological activity is compiled.

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These can describe steric, electronic, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Validation: The predictive power of the model is rigorously tested.

For a series of this compound analogs, a QSAR model might look like the following illustrative equation:

log(1/IC50) = a(logP) - b(ASA) + c(DipoleMoment) + d

Where:

log(1/IC50) represents the biological activity (e.g., inhibitory concentration).

logP is a measure of hydrophobicity.

ASA is the accessible surface area, a steric descriptor.

DipoleMoment is an electronic descriptor.

a, b, c, d are coefficients determined by the regression analysis.

Such a model can then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and experimental testing.

Reaction Mechanisms and Kinetic Studies

Mechanistic Pathways of Cyclohexyl Ring Systems

The cyclohexane (B81311) ring is not a static entity; its dynamic nature plays a crucial role in the reactivity of substituted cyclohexanes. acs.org The orientation of substituents as axial or equatorial can significantly impact the energy barriers for ring conformations and, consequently, the reaction pathways. acs.org

Ring contraction reactions are a class of organic reactions that result in a decrease in the size of a ring system. etsu.edu These transformations are valuable for synthesizing complex molecules and can proceed through various mechanisms, including acid-induced, base-induced, oxidative, and photochemical rearrangements. etsu.edu In the context of cyclohexyl systems, Wagner-Meerwein rearrangements, which involve carbocation intermediates, can lead to ring contraction to form five-membered rings. etsu.edu These shifts are driven by the formation of more stable carbocations or the relief of ring strain. etsu.edu For instance, the treatment of specific bicyclic carbinols containing a cyclohexane ring with bleach and acetic acid can promote a chlorinative one-carbon ring expansion, yielding β-chloro-[3.2.2]-bicycloketones. msu.edu

The table below summarizes different types of ring contraction reactions.

| Reaction Type | Promoting Conditions/Reagents | Key Intermediates | Reference |

| Acid-Induced | Strong Acids | Carbocations | etsu.edu |

| Base-Induced | Strong Bases | Carbanions/Enolates | etsu.edu |

| Oxidative | Thallium(III) salts, Lead(IV) acetate (B1210297) | Organometallic intermediates | etsu.edu |

| Photochemical | UV light | Excited states, Radicals | etsu.edu |

| Wolff Rearrangement | Diazo ketones with heat or light | Ketenes | etsu.edu |

Epimerization, the change in the configuration of one of several stereocenters in a molecule, is a key consideration in the derivatization of (2-Phenylcyclohexyl)acetic acid. The stereochemistry of the substituents on the cyclohexane ring can influence the course of a reaction. For example, in the lipase-catalyzed kinetic resolution of trans-2-phenylcyclohexanol, a precursor to this compound derivatives, the enzymatic hydrolysis of the corresponding chloroacetate (B1199739) proceeds with high enantioselectivity. orgsyn.org This process allows for the separation of enantiomers, highlighting the importance of stereochemical control in derivatization reactions. The differing reaction rates for each enantiomer are a direct consequence of the enzyme's ability to distinguish between the two stereoisomers.

Kinetics of Enolate Protonation and Stereochemical Control

The formation of enolates from carbonyl compounds, including derivatives of this compound, is a fundamental process in organic chemistry. chemistry.coach The subsequent protonation of these enolates is a critical step that often determines the stereochemical outcome of the reaction. caltech.edu

The kinetics of enolate protonation are crucial, as these reactions are under kinetic control. caltech.edu To achieve high enantioselectivity, the rate of the desired enantioselective protonation must be significantly faster than any competing non-selective protonation or racemization processes. caltech.edu The choice of proton source is critical; chiral proton donors are often employed to induce stereoselectivity. caltech.edunih.gov The pKa values of the proton donor and the resulting product must be carefully matched to prevent post-reaction racemization. caltech.edu

For unsymmetrical ketones, the formation of either the kinetic or thermodynamic enolate can be controlled by the reaction conditions. A sterically hindered base, such as lithium diisopropylamide (LDA), and low temperatures favor the formation of the less substituted (kinetic) enolate. chemistry.coach The stereochemical control in the alkylation of these enolates is dependent on the SN2 reaction mechanism, which is sensitive to the steric hindrance of both the enolate and the alkylating agent. libretexts.org

Free Radical Generation and Oxidative Coupling Reactions

This compound can be involved in reactions that generate free radicals. Free radicals can be generated through various methods, including the use of ultrasound, which can cause the cavitation of bubbles in a solution, leading to the formation of radical species. nih.gov

Oxidative coupling reactions, particularly of phenolic compounds, are a powerful tool for forming carbon-carbon and carbon-oxygen bonds. wikipedia.org These reactions often proceed through radical intermediates and can be catalyzed by transition metal complexes. wikipedia.org While direct oxidative coupling of this compound itself is not extensively documented, the principles of oxidative coupling can be applied to its derivatives. For example, palladium-catalyzed C-H activation/aryl-aryl coupling reactions have been developed for phenylacetic acids, allowing for the formation of diarylated products. nih.gov These reactions tolerate the presence of acidic α-hydrogens, which is relevant to the structure of this compound. nih.gov The mechanism of these couplings can involve either inner-sphere or outer-sphere processes, where the substrate may or may not coordinate directly to the metal catalyst. wikipedia.org

Advanced Academic and Research Applications

Role as Chiral Building Blocks in Complex Organic Synthesis

The phenylcyclohexyl scaffold is a cornerstone in asymmetric synthesis, where the goal is to create specific stereoisomers of a chiral molecule. The enantiomerically pure forms of derivatives, such as trans-2-phenyl-1-cyclohexanol, serve as powerful chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a new stereocenter with a specific orientation, after which it is typically removed.

The synthesis of enantiomerically pure drugs is critical, as different enantiomers of a molecule can have vastly different biological activities. The derivatives of (2-Phenylcyclohexyl)acetic acid are instrumental in this field. A well-established method for obtaining the key chiral precursor, enantiomerically pure trans-2-phenyl-1-cyclohexanol, involves the enzymatic resolution of its corresponding acetate (B1210297) or chloroacetate (B1199739) ester. nih.govencyclopedia.pub In this process, an enzyme, such as a lipase (B570770), selectively hydrolyzes one enantiomer of the ester, leaving the other enantiomer untouched. nih.gov This allows for the separation of the two enantiomers—an alcohol and an ester—which can then be individually used to synthesize complex target molecules. nih.gov

For example, the lipase-catalyzed kinetic resolution of racemic trans-2-phenylcyclohexyl chloroacetate allows for the isolation of both (+)-(1S,2R)- and (–)-(1R,2S)-trans-2-phenylcyclohexanol with high enantiomeric excess. nih.gov These chiral alcohols can then be attached to a prochiral substrate to direct subsequent chemical reactions, such as ene reactions or aldol (B89426) additions, to produce a desired stereoisomer with high selectivity. nih.gov This strategy has been employed in the total synthesis of natural products and complex pharmaceutical lead compounds. nih.gov

Furthermore, the (cis-2-phenylcyclohexyl)acetic acid structure itself has been used as a starting material in the synthesis of prostaglandin (B15479496) analogues, which are a class of physiologically active lipid compounds with diverse therapeutic uses. google.com

Table 1: Example of Lipase-Catalyzed Kinetic Acetylation for Chiral Precursor Synthesis This interactive table summarizes the results from a preparative scale kinetic resolution of racemic trans-2-phenylcyclohexanol using Lipase PS30, yielding both enantiomers of the alcohol with high purity.

| Product | Yield | Enantiomeric Excess (e.e.) |

| (+)-trans-2-Phenylcyclohexanol | 98% | >99% |

| (-)-trans-2-Phenylcyclohexanol (after hydrolysis of acetate) | 90% | >99% |

In the field of agrochemicals, which includes herbicides, insecticides, and fungicides, the discovery of novel active ingredients with high efficacy and target specificity is crucial. google.com Chiral molecules play a significant role, as the biological activity of a pesticide can be confined to a single enantiomer. While the broader class of phenylcyclohexane (B48628) derivatives are recognized as precursors in the synthesis of various agrochemicals, specific, widely-documented examples of this compound being used for major agrochemical components are not prominent in the reviewed scientific literature. nih.gov However, the principles of using chiral building blocks to create biologically active molecules are fundamental to both the pharmaceutical and agrochemical industries, suggesting the potential for this scaffold in developing new, selective crop protection agents. google.comresearchgate.net

Development and Application of Biological Probes

Biological probes are specialized molecules designed to study, detect, or manipulate biological systems, such as proteins or enzymes. The rigid phenylcyclohexyl scaffold can be incorporated into these probes to confer specific binding properties and orientations.

Diacylglycerol acyltransferase 1 (DGAT-1) is a critical enzyme in the synthesis of triglycerides and is considered a major therapeutic target for metabolic diseases like obesity and type 2 diabetes. nih.govnih.govbiorxiv.org Potent and selective inhibitors of DGAT-1 are valuable as both potential drugs and as biological probes to study the enzyme's function.

Research in this area has led to the development of highly potent DGAT-1 inhibitors built upon the this compound scaffold. A key example is the compound 2-((1,4-trans)-4-(4-(4-amino-7,7-dimethyl-7H-pyrimido[4,5-b] nih.govmdpi.comoxazin-6-yl)-2-iodophenyl)cyclohexyl)acetic acid, which was synthesized and used to validate DGAT-1 as a therapeutic target. nih.gov This compound demonstrated potent inhibition of the enzyme, and its structural core highlights the importance of the phenylcyclohexylacetic acid moiety in orienting the functional groups for effective binding to the enzyme's active site. nih.gov

Table 2: Profile of a DGAT-1 Inhibitor Based on the this compound Scaffold This table presents data for a potent DGAT-1 inhibitor, referred to as T863 in the source literature, which incorporates the phenylcyclohexylacetic acid structure.

| Compound Feature | Description / Value |

| Core Scaffold | 2-((1,4-trans)-4-(phenyl)cyclohexyl)acetic acid derivative |

| Target Enzyme | Diacylglycerol Acyltransferase 1 (DGAT-1) |

| Mechanism of Action | Competitive inhibitor with respect to the oleoyl-CoA substrate |

| Biological Effect | Inhibition of triglyceride formation in cells |

| Therapeutic Potential | Treatment of obesity, insulin (B600854) resistance, and dyslipidemia |

Heat shock protein 90 (Hsp90) is a molecular chaperone that assists in the folding and stabilization of numerous client proteins, many of which are critical for cancer cell survival. nih.govrsc.org While most Hsp90 inhibitors target the N-terminal ATP-binding site, there is growing interest in developing allosteric modulators that bind to the C-terminal domain (CTD) as an alternative therapeutic strategy. encyclopedia.pubnih.govmdpi.com These C-terminal inhibitors are sought after because they may avoid some of the resistance mechanisms associated with N-terminal inhibitors. mdpi.com The development of probes for the Hsp90 C-terminus has primarily focused on complex natural products, such as the coumarin (B35378) antibiotic novobiocin, and their derivatives. nih.govrsc.org A review of the scientific literature did not yield specific examples of this compound being utilized as a scaffold in the design or synthesis of probes for the Hsp90 C-terminus.

Emerging Applications in Material Science

The physical properties of the phenylcyclohexyl moiety—namely its rigidity and defined geometry—make it an attractive building block for advanced materials. Its incorporation into polymers or liquid crystals can impart desirable thermal and optical characteristics.

Derivatives of phenylcyclohexane are well-established components in the formulation of liquid crystals (LCs). google.comtandfonline.comtcichemicals.com Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are the basis for modern display technology (LCDs). The performance of an LC material depends on the shape and properties of its constituent molecules. The rigid core of a phenylcyclohexane derivative helps promote the formation of the necessary ordered, yet fluid, molecular arrangements known as mesophases. google.comtandfonline.com By modifying the terminal groups on the phenylcyclohexyl scaffold, researchers can fine-tune critical properties like viscosity, nematic phase temperature range, and dielectric anisotropy to suit specific display applications. google.com

In polymer science, incorporating rigid cyclic structures like phenylcyclohexane into the polymer backbone can significantly enhance the material's properties. For instance, aromatic polyamides synthesized using monomers containing a cyclohexane (B81311) ring, such as 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane, have been shown to exhibit high thermal stability, with decomposition temperatures approaching 500°C. researchgate.net These polymers also demonstrate good solubility in organic solvents, allowing them to be cast into transparent, flexible, and tough films, making them suitable for applications in high-performance electronics and aerospace components. researchgate.net

Integration into Chemical and Biological Sensor Technologies

Currently, there is no available research in peer-reviewed journals, patents, or other scientific publications that details the integration or application of this compound in the development of chemical or biological sensors. The scientific community has explored various other organic acids and their derivatives for such purposes; however, this specific compound does not appear to have been a subject of investigation in this context.

Exploration of New Chemical Entities for Targeted Biological Research (Non-Clinical Focus)

Research on Modulators of Inflammatory Responses

No studies were found that investigate the potential of this compound as a modulator of inflammatory responses. While related classes of compounds, such as certain substituted phenylacetic acid derivatives, have been a focus of anti-inflammatory research, the specific biological activity of this compound in this area remains uncharacterized in the available literature.

Investigations in Neurodegenerative Disease Research

There is a lack of published research on the application or potential efficacy of this compound in the context of neurodegenerative disease research. Investigations into novel chemical entities for conditions such as Alzheimer's or Parkinson's disease are extensive, but this particular compound has not been a documented subject of such studies.

Contributions to Cancer Treatment Research

Similarly, a comprehensive search of cancer research literature did not yield any studies pertaining to this compound. The exploration of organic acids and their derivatives as potential anti-neoplastic agents is an active field of research, but there is no indication that this compound has been synthesized, screened, or evaluated for its cytotoxic or other anti-cancer properties.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (2-Phenylcyclohexyl)acetic acid to improve yield and purity?

- Methodological Approach :

- Reaction Design : Use 85% phosphoric acid as a catalyst for dehydration of cis/trans-2-phenylcyclohexanol precursors, monitoring reaction kinetics via IR spectroscopy to track intermediate formation .

- Purification : Employ gradient elution in preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the target compound from byproducts like cyclohexene derivatives.

- Validation : Confirm purity (>95%) via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Compare retention times with standards from PubChem or CAS databases .

Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?

- Key Techniques :

- Structural Elucidation : ¹H/¹³C NMR to resolve cyclohexyl and phenyl ring protons (δ 1.2–2.5 ppm for cyclohexyl; δ 7.0–7.5 ppm for aromatic protons). Coupling constants (J-values) distinguish cis/trans isomers .

- Mass Spectrometry : Use ESI-MS in negative ion mode to detect [M-H]⁻ peaks, ensuring accurate mass matches theoretical values (e.g., C₁₄H₁₆O₂: 216.115 Da).

- Thermal Analysis : DSC to identify melting points (e.g., 69–70°C for related cyclohexyl derivatives) and assess thermal stability .

Q. How can biological activity screening be designed for this compound?

- Experimental Workflow :

- In Vitro Assays : Test neuroactivity using primary neuronal cultures, measuring calcium flux (Fluo-4 AM dye) or synaptic transmission modulation (e.g., glutamate receptor interactions) .

- Antioxidant Profiling : Employ DPPH radical scavenging assays (IC₅₀ determination) and lipid peroxidation inhibition models (e.g., linoleic acid oxidation) .

- Dose-Response Studies : Use logarithmic concentration ranges (1 nM–100 µM) to establish EC₅₀/IC₅₀ values, validated with positive controls (e.g., ascorbic acid for antioxidants).

Advanced Research Questions

Q. What role does stereochemistry play in the reactivity and biological activity of this compound?

- Stereochemical Impact :

- Synthesis of Isomers : Separate cis/trans isomers via chiral chromatography (Chiralpak IA column, hexane/isopropanol) .

- Activity Comparison : Test isomers in enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory potential). Trans isomers may exhibit higher steric hindrance, reducing binding affinity compared to cis forms .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict isomer binding modes to target proteins (e.g., sEH enzyme active sites) .

Q. How can researchers resolve contradictions in reported biological data for structurally similar compounds?

- Data Reconciliation Strategies :

- Meta-Analysis : Compare results from PubChem, CAS, and EPA DSSTox databases to identify outliers. For example, discrepancies in antioxidant IC₅₀ values may arise from assay conditions (e.g., pH, solvent polarity) .

- Standardized Protocols : Adopt OECD guidelines for cytotoxicity (e.g., MTT assay) and antioxidant testing to minimize variability.

- Cross-Validation : Replicate conflicting studies under controlled conditions (e.g., fixed incubation times, matched cell lines) .

Q. What metabolic pathways are predicted for this compound in mammalian systems?

- Metabolic Profiling :

- In Silico Prediction : Use PISTACHIO and REAXYS databases to identify potential Phase I/II metabolism (e.g., cytochrome P450 oxidation, glucuronidation) .

- In Vitro Models : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key metabolites may include hydroxylated cyclohexyl derivatives .

- Toxicokinetics : Assess urinary excretion rates using ¹⁴C-labeled compound in rodent models, quantifying radioactivity over 24h .

Q. How can computational tools guide the design of derivatives with enhanced pharmacological properties?

- Computational Workflow :

- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors .

- ADME Prediction : Apply SwissADME to optimize bioavailability (e.g., reduce logP from ~3.5 to <3 for improved solubility).

- Fragment-Based Design : Use Schrödinger’s SiteMap to identify hydrophobic pockets in target proteins (e.g., sEH) for derivatization (e.g., adding sulfonamide groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.